1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
CAS No.: 165904-19-8
Cat. No.: VC18048164
Molecular Formula: C11H23BO2Si
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165904-19-8 |
|---|---|
| Molecular Formula | C11H23BO2Si |
| Molecular Weight | 226.20 g/mol |
| IUPAC Name | trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
| Standard InChI | InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3 |
| Standard InChI Key | DDTUVLIREHWBTK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- (CAS 126688-99-1) belongs to the class of boron-containing heterocycles. Its molecular formula is C₁₁H₂₃BO₂Si, with a molar mass of 250.21 g/mol . The structure comprises a central 1,3,2-dioxaborolane ring—a five-membered cyclic ester of boronic acid—substituted with four methyl groups at the 4,4,5,5 positions and a (trimethylsilyl)ethenyl group at the 2-position .
Key Structural Attributes:
-
Dioxaborolane Core: The boron atom is coordinated by two oxygen atoms, forming a stable cyclic structure that enhances thermal stability and reactivity in Suzuki-Miyaura couplings .
-
Tetramethyl Substituents: The 4,4,5,5-tetramethyl groups induce steric hindrance, modulating reaction kinetics and selectivity in cross-coupling reactions .
-
Trimethylsilylethenyl Group: The ethenyl spacer linked to a trimethylsilyl (TMS) moiety introduces both π-conjugation and silicon-based electronic effects, influencing intermolecular interactions .
The InChIKey GQZILDONIWCXMI-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C=CSi(C)C provide unambiguous identifiers for computational and experimental validation .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via hydrosilylation or boron-Wittig reactions:
Hydrosilylation Approach
Hydrosilylation of alkynylboronates with silanes catalyzed by transition metals (e.g., Pt, Rh) yields stereoselective products. For example:
\text{HC≡C-B(dioxaborolane)} + \text{HSiMe}_3 \xrightarrow{\text{Pt catalyst}} \text{CH}_2=CH-B(dioxaborolane)-SiMe}_3This method, optimized in recent studies, achieves >90% conversion under mild conditions (toluene, 60°C, 24 h) .
Boron-Wittig Reaction
Condensation of tris(boryl)methane derivatives with aldehydes followed by B–O elimination produces gem-diborylalkenes. Matteson’s adaptation using Li[C(Bpin)₃] and aldehydes forms trisubstituted diborylalkenes with 75–85% isolated yields .
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial manufacturing remains limited due to:
-
High costs of boron precursors (e.g., pinacolborane).
-
Challenges in purifying air- and moisture-sensitive intermediates .
Physical and Chemical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 0.21 (s, 9H, SiMe₃), 1.25 (s, 12H, CMe₂), 5.82 (d, 1H, CH=), 6.45 (d, 1H, CH=) .
-
¹³C NMR: δ -1.5 (SiMe₃), 24.9 (CMe₂), 84.2 (B-O), 128.7 (CH=CH) .
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 45–47°C (decomposes) |
| Boiling Point | 220°C (estimated) |
| Solubility in THF | 250 mg/mL |
| Stability | Air-sensitive; store under N₂ |
The trimethylsilyl group enhances lipid solubility, facilitating use in nonpolar reaction media .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a boro-silyl bifunctional reagent in:
-
Suzuki-Miyaura Couplings: Transfers both boron and silicon groups to aryl halides, enabling tandem functionalization .
-
Hydrosilylation Catalysis: Acts as a silyl donor in Pt-catalyzed additions to alkynes, producing β-silylvinylboronates with 97:3 E/Z selectivity .
Polymer and Materials Chemistry
Incorporation into π-conjugated polymers enhances electron transport properties. For example, copolymerization with thiophenes yields materials with hole mobility >0.1 cm²/V·s .
| Hazard Category | Risk Mitigation |
|---|---|
| Flammability (GHS 02) | Avoid open flames |
| Skin Irritation (GHS 05) | Use nitrile gloves |
| Environmental Toxicity | Dispose via incineration |
Comparative Analysis with Analogues
| Compound | CAS | Reactivity | Applications |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | 2096994-91-9 | Moderate | Suzuki couplings |
| 2-Trimethylsilylethynyl-1,3,2-dioxaborolane | 126688-99-1 | High | Hydrosilylation catalysts |
The trimethylsilylethenyl group in CAS 126688-99-1 confers superior stability in polar aprotic solvents compared to phenyl analogues .
Future Directions
Research Opportunities
-
Mechanistic Studies: Elucidate the role of silicon in stabilizing boron-centered radicals.
-
Green Chemistry: Develop aqueous-phase reactions using micellar catalysis.
Industrial Adoption
Scaling synthesis via continuous-flow reactors could reduce production costs by 30–40%, making the compound viable for pharmaceutical manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume